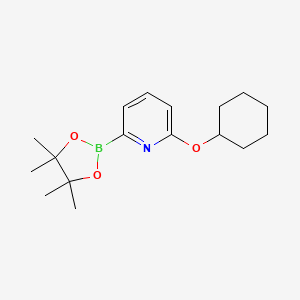

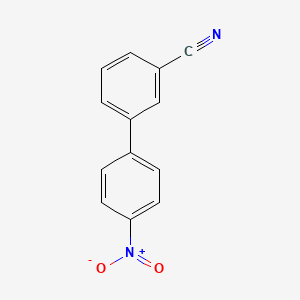

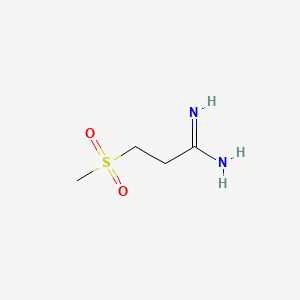

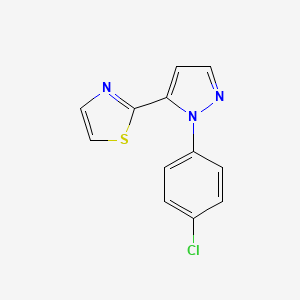

![molecular formula C11H17Cl2N3O B580912 [2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269393-89-6](/img/structure/B580912.png)

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride, also known as BIMEDA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BIMEDA is a benzimidazole derivative that has been synthesized through a multi-step process, and its unique structure has been found to have promising effects on various physiological and biochemical processes.

科学的研究の応用

DNA Interaction and Cell Biology

Benzimidazole derivatives, such as Hoechst 33258, a closely related compound, have been extensively studied for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has led to their widespread use as fluorescent DNA stains in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. The significance of such compounds extends to radioprotection and as topoisomerase inhibitors, highlighting their utility in rational drug design and in studying the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antifungal and Anticancer Research

Benzimidazole fungicides have been recognized for their mechanism of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has contributed significantly to agricultural and veterinary medicine and offers insights into their experimental use in cancer chemotherapy (Davidse, 1986). Additionally, benzimidazole hybrids have shown anticancer potential through various mechanisms, including intercalation, acting as alkylating agents, and tubulin inhibition, presenting a broad spectrum of biological activities and serving as a foundation for novel anticancer therapies (Akhtar et al., 2019).

Therapeutic Potential Beyond Oncology

Beyond their antifungal and anticancer applications, benzimidazole derivatives have demonstrated a wide range of pharmacological properties. These include antimicrobial, antiviral, antiparasitic, antihypertensive, and CNS stimulant or depressant activities. The diverse substituents around the benzimidazole nucleus result in compounds of significant therapeutic interest, contributing to the development of new therapeutic compounds across various disease domains (Babbar et al., 2020).

特性

IUPAC Name |

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSUMQNLRXKMCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。